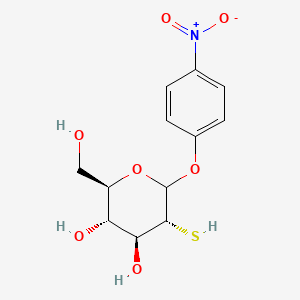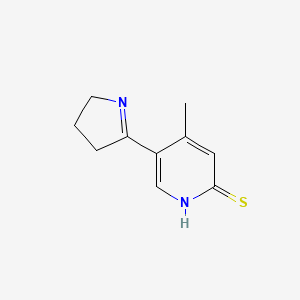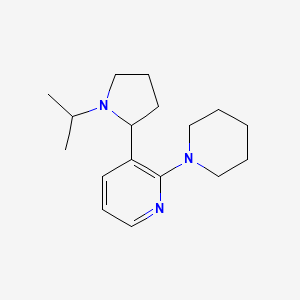![molecular formula C12H12O2 B11826151 [2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
[2-(Hydroxymethyl)naphthalen-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hydroxymethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring two hydroxymethyl groups attached to the first and second positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)naphthalen-1-yl]methanol typically involves the reduction of naphthalene-1,2-dicarboxylic acid or its derivatives. One common method is the reduction of naphthalene-1,2-dicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
C10H6(CO2H)2+4LiAlH4→C10H6(CH2OH)2+2LiAlH2O2+2H2O
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method. This approach offers higher efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Hydroxymethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form naphthalene-1,2-dimethanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
Chemistry: [2-(Hydroxymethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)naphthalen-1-yl]methanol and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Naphthalene-1,2-dimethanol: Similar structure but lacks hydroxyl groups.
Naphthalene-1,2-dicarboxylic acid: Oxidized form of [2-(Hydroxymethyl)naphthalen-1-yl]methanol.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups but lacks methanol groups.
Uniqueness:
This compound is unique due to the presence of both hydroxyl and methanol groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[1-(hydroxymethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H12O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,13-14H,7-8H2 |
InChI Key |
HETNNUSMWLIANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



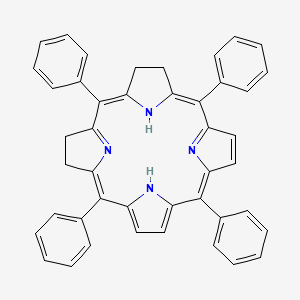
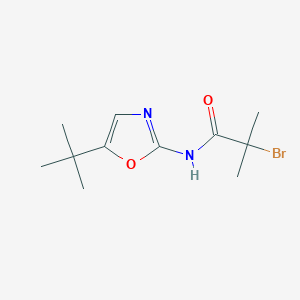



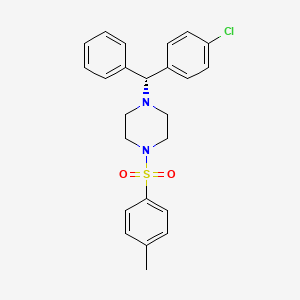

![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

